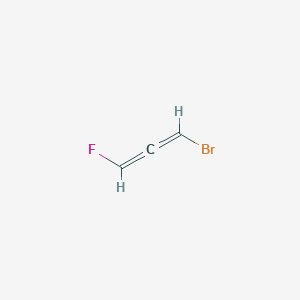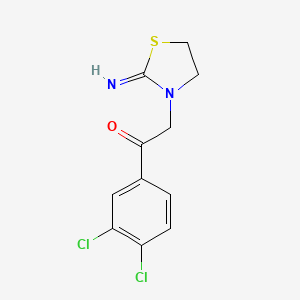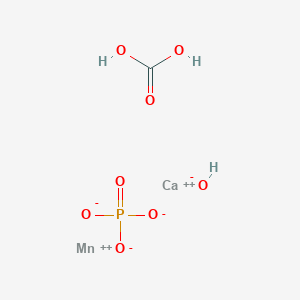
2,3-Dihydroxypropyl dipentylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl dipentylcarbamodithioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyl groups and a dipentylcarbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl dipentylcarbamodithioate typically involves the reaction of 2,3-dihydroxypropylamine with dipentylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This involves the use of industrial-grade equipment and stringent quality control measures to maintain consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl dipentylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dipentylcarbamodithioate moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl dipentylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl dipentylcarbamodithioate involves its interaction with specific molecular targets. The hydroxyl groups and the dipentylcarbamodithioate moiety play crucial roles in its reactivity and interactions. The compound can form complexes with metal ions and other molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
2,3-Dihydroxypropyl dipentylcarbamodithioate can be compared with other similar compounds, such as:
2,3-Dihydroxypropyl acrylate: Similar in structure but with different functional groups.
Dipentylcarbamodithioic acid: Shares the carbamodithioate moiety but lacks the hydroxyl groups.
2,3-Dihydroxypropylamine: Contains the hydroxyl groups but lacks the carbamodithioate moiety.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.
Propiedades
Número CAS |
831198-58-4 |
|---|---|
Fórmula molecular |
C14H29NO2S2 |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl N,N-dipentylcarbamodithioate |
InChI |
InChI=1S/C14H29NO2S2/c1-3-5-7-9-15(10-8-6-4-2)14(18)19-12-13(17)11-16/h13,16-17H,3-12H2,1-2H3 |
Clave InChI |
ZSCGXSXLVSIZKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C(=S)SCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
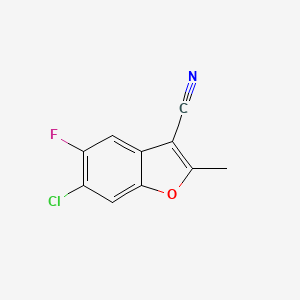
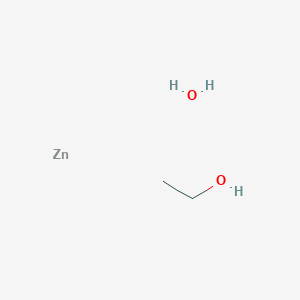
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)



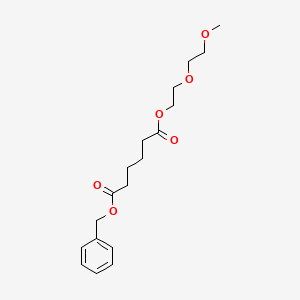


![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
